molecular formula C25H18N2O4 B11556615 4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate

4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11556615
M. Wt: 410.4 g/mol
InChI Key: JATXPBXXSDNIFH-UHFFFAOYSA-N
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Description

4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate is an organic compound that features a complex structure with both aromatic and imine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process. One common method starts with the preparation of the imine intermediate through the condensation of 2-methyl-4-nitroaniline with an appropriate aldehyde under acidic conditions. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to form the final ester product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Conversion of the imine to an amine.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its fluorescent properties.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl benzoate
  • 4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl anthracene-1-carboxylate

Uniqueness

4-[(E)-[(2-Methyl-4-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate is unique due to the presence of both naphthalene and imine functionalities, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of novel materials and therapeutic agents .

Properties

Molecular Formula

C25H18N2O4

Molecular Weight

410.4 g/mol

IUPAC Name

[4-[(2-methyl-4-nitrophenyl)iminomethyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H18N2O4/c1-17-15-20(27(29)30)11-14-24(17)26-16-18-9-12-21(13-10-18)31-25(28)23-8-4-6-19-5-2-3-7-22(19)23/h2-16H,1H3

InChI Key

JATXPBXXSDNIFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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